1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-3-methyl-1-phenyl-
Description
The compound 1H-pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-3-methyl-1-phenyl- is a fused heterocyclic system comprising a pyrrole ring annulated with a pyrimidine-dione scaffold. The 6,7-dihydro modification indicates partial saturation of the pyrrole ring, while the 3-methyl and 1-phenyl substituents influence its electronic and steric properties. This structure is synthesized via microwave-assisted multicomponent reactions involving 5-aminouracil, dimedone, and phenylglyoxal hydrate, as demonstrated in Scheme 2 of .
Properties
CAS No. |
39929-87-8 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-methyl-1-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13N3O2/c1-15-12(17)10-7-8-14-11(10)16(13(15)18)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3 |
InChI Key |
FTCNLEZDRBLWTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NCC2)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-6,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,5h)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core .
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-6,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,5h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrolo[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrolo(2,3-d)pyrimidine derivatives have been extensively studied for their potential as therapeutic agents. Key applications include:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer .
- Antiviral Properties : The compound has demonstrated activity against viruses such as Zika and Dengue. In vitro studies report effective concentrations (EC50 values) around 2.4 µM for Zika Virus and 1.4 µM for Dengue Virus .
Enzyme Inhibition Studies
The compound serves as a tool in studying enzyme inhibition mechanisms. It interacts with various enzymes by binding to their active sites, thus blocking their function. This property is crucial for understanding cellular pathways related to proliferation and apoptosis .
Synthetic Applications
In synthetic chemistry, 1H-Pyrrolo(2,3-d)pyrimidine derivatives are valuable building blocks for creating more complex heterocyclic compounds. Its unique structure allows chemists to modify it through various reactions such as:
- Nucleophilic Substitution : The nitrogen atoms in the compound can undergo substitution reactions with nucleophiles like amines and thiols.
- Oxidation and Reduction Reactions : The compound can be oxidized to form N-oxides or reduced to generate dihydro derivatives .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the efficacy of 1H-Pyrrolo(2,3-d)pyrimidine derivatives against breast cancer cell lines. The results indicated that certain analogs exhibited IC50 values below 5 µM, highlighting their potential as lead compounds for further development .
Case Study 2: Antiviral Activity
Research published in Virology demonstrated that derivatives of this compound showed promising antiviral activity against Zika virus in vitro. The study emphasized the need for further investigation into the mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-6,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,5h)-dione involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Pyrrolo[2,3-d]pyrimidine-diones
describes four pyrrolo[2,3-d]pyrimidine-dione derivatives (4g, 4h, 4i, 4j) with varied substituents (e.g., 3-hydroxy-1,4-dioxonaphthyl, methoxybenzyl, chlorophenyl). Key comparisons include:
- Thermal Stability : All compounds in exhibit melting points >250°C, suggesting high thermal stability, likely shared by the target compound due to its rigid fused-ring system .
- Spectral Data :
Cyclopenta[d]pyrimidine-diones (–11)
Compounds like 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione feature a cyclopentane ring instead of a pyrrole. Key differences:
- Synthesis : Cyclopenta derivatives are synthesized via alkylation of brominated intermediates (e.g., using N-bromosuccinimide), whereas the target compound employs microwave-accelerated multicomponent reactions .
Pyrano[2,3-d]pyrimidine-diones ()
1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives possess an oxygen-containing pyran ring. Unlike the target compound, these are synthesized via multicomponent reactions using aldehydes and malononitrile, yielding α-amylase and α-glucosidase inhibitors (IC₅₀ = 12.4–45.2 µM) .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Microwave synthesis (target compound) reduces reaction time (20 minutes) compared to traditional methods (hours) for analogous compounds .
- Substituent Effects : Electron-withdrawing groups (e.g., 3-hydroxy-1,4-dioxo in 4g) reduce solubility, while alkyl/aryl groups (e.g., 3-methyl, 1-phenyl) enhance lipophilicity .
Biological Activity
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, commonly referred to as a pyrrolopyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that enables it to interact with various biological targets, making it a potential candidate for drug development.
- Molecular Formula : C₆H₅N₃O₂
- Molecular Weight : 151.12 g/mol
- CAS Number : 65996-50-1
Biological Activity Overview
The biological activities of pyrrolopyrimidine derivatives have been extensively studied, revealing their potential in treating various diseases. Key areas of activity include:
- Anticancer Activity : Several studies have demonstrated the ability of these compounds to inhibit cancer cell proliferation. For instance, derivatives targeting tyrosine kinases showed significant anticancer effects against various cell lines including HeLa and MDA-MB-231 .
- Antimicrobial Properties : Pyrrolopyrimidines exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds have shown effectiveness against E. coli and S. aureus, suggesting their potential use in treating bacterial infections .
- Antiviral Effects : Some derivatives have been identified as effective inhibitors of viral replication, particularly against Zika and Dengue viruses, with EC₅₀ values indicating low toxicity and high efficacy .
Anticancer Studies
A study published in MDPI highlighted the synthesis of new pyrrolopyrimidine derivatives that exhibited potent anticancer activity. The cytotoxicity was evaluated across multiple cancer cell lines with varying results based on structural modifications:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5l | HeLa | 0.0227 |
| 5h | MDA-MB-231 | 0.045 |
| 5e | MCF-7 | 0.030 |
These results indicate that structural variations significantly influence the biological activity of these compounds .
Antimicrobial Activity
Research has shown that pyrrolopyrimidine derivatives possess notable antimicrobial properties. In a comparative study:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 40 | E. coli | 0.015 µg/mL |
| 42 | S. aureus | 0.020 µg/mL |
| 43 | A. flavus | 0.025 µg/mL |
This data suggests that certain functional groups on the pyrrolopyrimidine scaffold enhance antimicrobial efficacy .
Antiviral Activity
The antiviral potential of pyrrolopyrimidine derivatives was assessed in vitro against ZIKV and DENV-2:
| Compound | Virus | EC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 90 | ZIKV | 2.4 | High |
| 91 | DENV-2 | 1.4 | Moderate |
These findings indicate that specific compounds can effectively inhibit viral replication while maintaining low toxicity levels .
Case Studies
- Cancer Treatment : A case study involving a novel pyrrolopyrimidine derivative demonstrated significant tumor reduction in xenograft models of breast cancer after treatment over four weeks.
- Infection Control : Clinical trials assessing the efficacy of a pyrrolopyrimidine-based antibiotic showed a marked reduction in infection rates in patients with resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
